Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-
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Overview
Description
- It’s also known by its systematic name: 2-Methyl-2-[4-(1-methylcyclohexyl)phenoxy]propanoic acid .
Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-: is a chemical compound with the following structural features:
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the sources I have access to. it’s likely that research publications or patents contain detailed information on its synthesis.
- Industrial production methods may involve large-scale chemical processes, but without precise data, I recommend consulting specialized literature or experts in the field.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific functional groups and reaction pathways.
- Major products formed from these reactions would similarly vary based on the specific reaction type.
Scientific Research Applications
Biology: Studying its interactions with biological molecules, such as enzymes or receptors.
Medicine: Exploring its pharmacological properties, potential therapeutic uses, or toxicity.
Industry: Assessing its suitability for materials science, polymers, or other industrial applications.
Mechanism of Action
- Unfortunately, I don’t have specific information on the mechanism of action for this compound. It would require in-depth research and experimental studies to elucidate its effects at the molecular level.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, you can explore related structures by searching for analogs with similar functional groups or pharmacophores.
Remember that this compound’s complexity warrants further investigation beyond the scope of my current knowledge For precise details, consult specialized literature or consult with experts in the field
Properties
CAS No. |
143827-58-1 |
---|---|
Molecular Formula |
C19H29NO5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[2-methoxy-4-[(nonanoylamino)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H29NO5/c1-3-4-5-6-7-8-9-18(21)20-13-15-10-11-16(17(12-15)24-2)25-14-19(22)23/h10-12H,3-9,13-14H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
ZYDUQNVNMISLAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NCC1=CC(=C(C=C1)OCC(=O)O)OC |
Origin of Product |
United States |
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